molecular formula C18H15N B2696690 Bis(3-ethynylbenzyl)amine CAS No. 1825394-89-5

Bis(3-ethynylbenzyl)amine

Cat. No.: B2696690
CAS No.: 1825394-89-5
M. Wt: 245.325
InChI Key: KHKQWUSDQFBWHQ-UHFFFAOYSA-N
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Description

Bis(3-ethynylbenzyl)amine is an organic compound with the molecular formula C₁₈H₁₅N and a molecular weight of 245.32 g/mol . It is characterized by the presence of two ethynylbenzyl groups attached to a central amine. This compound is typically found as a white to off-white solid and is used primarily in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-ethynylbenzyl)amine generally involves the reaction of 3-ethynylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(3-ethynylbenzyl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis(3-ethynylbenzyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(3-ethynylbenzyl)amine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-ethynylbenzyl)amine
  • Bis(2-ethynylbenzyl)amine
  • Bis(3-ethynylphenyl)amine

Uniqueness

Bis(3-ethynylbenzyl)amine is unique due to the specific positioning of the ethynyl groups on the benzyl rings, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-(3-ethynylphenyl)-N-[(3-ethynylphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c1-3-15-7-5-9-17(11-15)13-19-14-18-10-6-8-16(4-2)12-18/h1-2,5-12,19H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKQWUSDQFBWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC(=C1)CNCC2=CC(=CC=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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